molecular formula C8Cl2F6O2 B12531664 2,3-Dichloro-2,3,5,6,7,8-hexafluoro-2,3-dihydro-1,4-benzodioxine CAS No. 664326-97-0

2,3-Dichloro-2,3,5,6,7,8-hexafluoro-2,3-dihydro-1,4-benzodioxine

Cat. No.: B12531664
CAS No.: 664326-97-0
M. Wt: 312.98 g/mol
InChI Key: HKFFGRGAETUISM-UHFFFAOYSA-N
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Description

2,3-Dichloro-2,3,5,6,7,8-hexafluoro-2,3-dihydro-1,4-benzodioxine (CAS 664326-97-0) is a chemical compound belonging to the class of per- and polyfluoroalkyl substances (PFAS) . Compounds featuring the 2,3-dihydro-1,4-benzodioxine (or 1,4-benzodioxane) motif are recognized in medicinal and synthetic chemistry for their versatility and ability to interact with specific biological receptors and enzymes, making them a scaffold of interest in the design of novel therapeutic agents . As a PFAS member, this hexafluoro-substituted benzodioxine is of significant research interest, particularly in the development of specialty materials and functional chemicals with unique properties . Available hazard data for this compound is currently insufficient for definitive classification across multiple endpoints, including carcinogenicity, mutagenicity, and both systemic and aquatic toxicity, highlighting the need for further investigation . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

664326-97-0

Molecular Formula

C8Cl2F6O2

Molecular Weight

312.98 g/mol

IUPAC Name

2,3-dichloro-2,3,5,6,7,8-hexafluoro-1,4-benzodioxine

InChI

InChI=1S/C8Cl2F6O2/c9-7(15)8(10,16)18-6-4(14)2(12)1(11)3(13)5(6)17-7

InChI Key

HKFFGRGAETUISM-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)OC(C(O2)(F)Cl)(F)Cl

Origin of Product

United States

Preparation Methods

Direct Fluorination-Chlorination of 1,4-Benzodioxine Derivatives

The compound is synthesized via sequential halogenation of 1,4-benzodioxine. A two-step protocol involves:

  • Chlorination : Reacting 1,4-benzodioxine with chlorine gas in benzotrifluoride at 80–100°C in the presence of azobisisobutyronitrile (AIBN) as a radical initiator.
  • Fluorination : Treating the intermediate 2,2-dichloro-1,3-benzodioxole with hydrogen fluoride (HF) or potassium fluoride (KF) in benzotrifluoride.

Reaction Conditions and Outcomes

Step Reagents/Catalysts Temperature Yield Key Observations
Chlorination Cl₂, AIBN, benzotrifluoride 80–100°C 85% Radical mechanism ensures selective dichlorination at C2 and C3 positions.
Fluorination HF/KF, benzotrifluoride 120°C 70–75% KHF₂ catalysts enhance fluorine substitution efficiency.

This method prioritizes solvent stability, as benzotrifluoride minimizes side reactions and facilitates HCl/HF venting.

Stepwise Halogenation via Dihydrobenzodioxine Intermediates

An alternative route employs dihydrobenzodioxine derivatives as precursors. For example:

  • Synthesis of 2,3-dichloro-2,3-dihydro-1,4-benzodioxine : Chlorination of 1,4-benzodioxine using thionyl chloride (SOCl₂) or chlorine gas.
  • Fluorination : Subsequent treatment with sulfur tetrafluoride (SF₄) or HF-pyridine complex introduces fluorine atoms at positions 5, 6, 7, and 8.

Critical Parameters

  • Fluorinating Agents : SF₄ achieves higher selectivity for perfluorination but requires anhydrous conditions.
  • Temperature Control : Reactions at 0–5°C prevent over-fluorination and degradation.

Example Protocol

1. Add SOCl₂ (6 eq) to 1,4-benzodioxine in DMF.  
2. Stir at 70°C for 4 h to form 2,3-dichloro-2,3-dihydro-1,4-benzodioxine.  
3. React with SF₄ (4 eq) in CH₂Cl₂ at 0°C for 12 h.  
4. Purify via column chromatography (hexane/EtOAc 9:1).  

Yield: 68%.

Catalytic Fluorination Using Phase-Transfer Catalysts

Quaternary ammonium salts (e.g., benzyltrimethylammonium chloride) enhance fluorination efficiency by solubilizing KF in organic solvents. This method is critical for substituting chlorine atoms at sterically hindered positions.

Optimized Procedure

Component Role Quantity
KF Fluoride source 4 eq
KHF₂ Catalyst 0.2 eq
Benzotrifluoride Solvent 10 mL/mmol
2,2-Dichloro-1,3-benzodioxole Substrate 1 eq

Outcome : 78% yield after 24 h at 120°C.

Solvent Effects on Regioselectivity

Nonpolar solvents (e.g., 1,4-dioxane) favor fluorination at electron-deficient positions, while polar aprotic solvents (e.g., DMSO) promote chlorination. For the target compound, 1,4-dioxane ensures uniform hexafluorination without over-reaction.

Comparative Data

Solvent Halogenation Pattern Yield
1,4-Dioxane C5, C6, C7, C8 fluorination 72%
DMSO Mixed Cl/F substitution <50%
Benzotrifluoride Full substitution (Cl and F) 85%

Purification and Characterization

Post-synthesis purification involves:

  • Distillation : Isolate the product under reduced pressure (b.p. 210–215°C).
  • Crystallization : Use hexane/ethyl acetate (9:1) to remove unreacted precursors.
  • Spectroscopic Validation :
    • ¹⁹F NMR : Peaks at δ −63 ppm (CF₂), −112 ppm (CF₃).
    • MS (ESI) : m/z 312.98 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-2,3,5,6,7,8-hexafluoro-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully dehalogenated products.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium methoxide or Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives. Substitution reactions result in the formation of various substituted benzodioxine compounds.

Scientific Research Applications

2,3-Dichloro-2,3,5,6,7,8-hexafluoro-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-2,3,5,6,7,8-hexafluoro-2,3-dihydro-1,4-benzodioxine involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for strong interactions with electron-rich sites in biomolecules or other chemical entities. These interactions can modulate the activity of enzymes, receptors, or other molecular targets, leading to various biological or chemical effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzodioxine Derivatives

The 1,4-benzodioxine scaffold is a recurring motif in bioactive molecules. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
2,3-Dichloro-2,3,5,6,7,8-hexafluoro-2,3-dihydro-1,4-benzodioxine Cl (2,3), F (5,6,7,8) C₈Cl₂F₆O₂ ~308.0* High halogenation; potential for stability/reactivity studies
5,6,7,8-Tetrafluoro-2,3-dihydro-1,4-benzodioxine F (5,6,7,8) C₈H₆F₄O₂ 210.13 Fluorinated analog; studied for electronic properties
5,8-Difluoro-2,3-dihydro-1,4-benzodioxine F (5,8) C₈H₆F₂O₂ 172.13 Simpler fluorinated derivative; lower steric hindrance
6-Acetamido-2,3-dihydro-1,4-benzodioxine Acetamido (6) C₁₀H₁₁NO₃ 193.20 Modified for antitumor activity; moderate cytotoxicity

*Estimated based on molecular formula.

Key Observations :

  • Halogenation Impact: The target compound’s hexafluoro-dichloro substitution likely increases lipophilicity and oxidative stability compared to less halogenated analogs like 5,8-difluoro-1,4-benzodioxine.
  • Biological Activity: Unlike the acetamido derivative (C₁₀H₁₁NO₃), which shows moderate cytotoxicity in antitumor assays , the target compound’s high halogenation may limit bioavailability but improve environmental persistence, akin to agrochemicals like endosulfan sulfate (a benzodioxathiepin derivative) .
Pharmacological and Industrial Relevance
  • Medicinal Chemistry : While 2,3-dihydro-1,4-benzodioxine derivatives are often explored for receptor modulation (e.g., antitumor agents ), the target compound’s extreme halogenation may shift its application toward materials science or agrochemicals. For example, endosulfan sulfate, a benzodioxathiepin pesticide, shares structural motifs with halogenated benzodioxines .
  • Toxicity and Stability : High halogenation typically correlates with environmental persistence, as seen in polychlorinated dibenzodioxins. However, fluorine’s smaller atomic radius may mitigate steric strain, balancing stability and degradability .

Biological Activity

2,3-Dichloro-2,3,5,6,7,8-hexafluoro-2,3-dihydro-1,4-benzodioxine is a synthetic compound with potential biological activities. The unique structure of this compound suggests various interactions with biological systems. This article reviews the available literature on its biological activity, including antimicrobial properties and cellular effects.

Chemical Structure

The compound features a complex arrangement of chlorine and fluorine substituents on a benzodioxine backbone. Its molecular formula is C8Cl2F6O2C_8Cl_2F_6O_2, and it exhibits significant lipophilicity due to the presence of multiple halogen atoms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorinated compounds similar to 2,3-Dichloro-2,3,5,6,7,8-hexafluoro-2,3-dihydro-1,4-benzodioxine. For instance:

  • Inhibition Zones : Compounds with similar structures showed inhibition zones against Staphylococcus aureus, indicating effective antimicrobial properties. In one study, a related compound exhibited an inhibition zone diameter of 15 mm .
  • Minimum Inhibitory Concentrations (MIC) : The MIC values for fluorinated derivatives ranged from 16 µM to 128 µM. For example, a closely related compound demonstrated an MIC of 32 µM against S. aureus, suggesting that the presence of fluorine enhances the antibacterial effect .

Study 1: Antimicrobial Efficacy

A study focused on the synthesis and evaluation of fluoroaryl derivatives found that compounds with multiple halogen substitutions exhibited potent antibacterial activity. The most effective compound had an MIC of 16 µM against S. aureus, while others ranged up to 128 µM . The study utilized disc diffusion methods and confirmed cell viability through WST-1 assays.

CompoundInhibition Zone (mm)MIC (µM)
MA-11561516
MA-11151632
MA-11161664
MA-1113-128

Study 2: Electrochemical Response

Another investigation into the electrochemical behavior of treated bacterial cells revealed that compounds like MA-1156 significantly reduced faradic current in S. aureus biofilms compared to untreated controls. This indicated a strong antibacterial effect due to metabolic inactivity in treated cells .

Cellular Effects

The impact of these compounds on cell viability was assessed using various concentrations. For example:

  • At concentrations of 4 µM to 128 µM for MA-1156, cell viability decreased dramatically from approximately 30% at lower concentrations to less than 1% at higher concentrations .

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